L-Methionine (S)-S-oxide can be found naturally in proteins, where it is formed through the oxidation of L-methionine residues. This oxidation can occur due to oxidative stress or enzymatic activity within biological systems. The compound is also synthesized chemically for use in research and therapeutic applications.
L-Methionine (S)-S-oxide belongs to the class of amino acids and is specifically categorized as a sulfoxide derivative of L-methionine. It is classified under sulfur-containing amino acids and is relevant in studies related to oxidative stress and protein chemistry.
The synthesis of L-Methionine (S)-S-oxide can be accomplished through several methods, including:
Recent studies have highlighted the efficiency of microwave-assisted solid-phase peptide synthesis for incorporating L-methionine (S)-S-oxide into peptides, improving solubility and purification processes compared to non-oxidized variants . For instance, using trimethylsilyl bromide and ethane-1,2-dithiol has been shown to facilitate rapid reduction of the sulfoxide back to L-methionine .
The molecular structure of L-Methionine (S)-S-oxide includes:
The structural formula can be represented as follows:
The molecular weight of L-Methionine (S)-S-oxide is approximately 195.25 g/mol, with a melting point that varies depending on purity and conditions.
L-Methionine (S)-S-oxide participates in various chemical reactions, primarily involving:
Studies have demonstrated that the reduction process can be efficiently monitored using high-performance liquid chromatography (HPLC), which allows for the separation and identification of reaction products . The reaction conditions significantly influence the yield and purity of the final products.
In biological systems, L-Methionine (S)-S-oxide acts as a signaling molecule and plays a role in cellular responses to oxidative stress. The mechanism involves:
Research indicates that the conversion between L-methionine and its sulfoxide form is critical for maintaining cellular redox balance . The enzymatic reduction back to L-methionine is facilitated by methionine sulfoxide reductases, which are crucial for cellular defense mechanisms against oxidative damage .
Relevant data indicate that the compound's stability and reactivity are influenced by environmental factors such as temperature and pH .
L-Methionine (S)-S-oxide has several applications in scientific research:
L-Methionine (S)-S-oxide (Met-S-SO) is generated through the oxidation of the sulfur atom in methionine by reactive oxygen species (ROS) and reactive nitrogen species (RNS). This oxidation converts the thioether group of methionine into a chiral sulfoxide, producing two distinct diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO) [1] [5]. ROS such as hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻), and hydroxyl radical (HO•), along with RNS like peroxynitrite (ONOO⁻), readily target methionine due to the high electron density of its sulfur atom. This reaction occurs spontaneously in biological systems without enzymatic catalysis, making methionine residues in proteins particularly vulnerable to oxidative damage during metabolic stress [1] [5] [6].
The formation ratio of Met-S-SO to Met-R-SO is approximately 1:1 under non-enzymatic oxidation conditions, as the prochiral sulfur atom exhibits no inherent stereoselectivity toward ROS/RNS attack. However, enzymatic oxidation by flavin-containing monooxygenase 3 represents an exception, demonstrating stereospecificity in methionine oxidation [1]. Quantitatively, methionine sulfoxide can accumulate to low millimolar concentrations during acute oxidative stress, representing up to 40% of total methionine pools in affected cells [6]. This oxidation profoundly impacts protein structure and function by altering hydrophobicity, hydrogen bonding capacity, and conformational stability.
Table 1: Oxidants Generating Methionine Sulfoxide Diastereomers
| Oxidant Category | Specific Species | Met-S-SO:Met-R-SO Ratio | Biological Context |
|---|---|---|---|
| Reactive Oxygen Species | H₂O₂, O₂⁻, HO• | ~1:1 | Mitochondrial respiration, photorespiration |
| Reactive Nitrogen Species | Peroxynitrite (ONOO⁻) | ~1:1 | Inflammation, immune response |
| Enzymatic Oxidants | Flavin-containing monooxygenase 3 | Stereospecific | Liver detoxification pathways |
The enzymatic reduction of Met-S-SO exclusively occurs through Methionine Sulfoxide Reductase A (MsrA), which exhibits absolute stereospecificity for the S-epimer of methionine sulfoxide [4] [5]. MsrA catalyzes the thioredoxin-dependent reduction of both protein-bound and free Met-S-SO back to methionine, utilizing a conserved catalytic mechanism involving three distinct chemical steps [4] [5] [6]:
MsrA demonstrates broad substrate specificity beyond protein-bound Met-S-SO, efficiently reducing free methionine-S-sulfoxide, N-acetyl-methionine-S-sulfoxide, and even pharmaceutical compounds like S-sulindac [1] [5]. Kinetic analyses reveal that MsrA exhibits approximately 1000-fold higher catalytic efficiency for free Met-S-SO reduction compared to MsrB's activity toward free Met-R-SO [1]. This enzymatic repair function is evolutionarily conserved across bacteria, plants, and mammals, underscoring its fundamental biological importance in maintaining protein integrity under oxidative stress conditions [1] [5] [6].
The methionine sulfoxide reductase system comprises distinct enzyme families with complementary substrate specificities that collectively repair oxidized methionine residues. MsrA specifically reduces Met-S-SO, while Methionine Sulfoxide Reductase B (MsrB) targets the Met-R-SO diastereomer. A third enzyme, free methionine-R-sulfoxide reductase (fRMsr), specifically reduces free Met-R-SO but is absent in mammals [1] [2] [6].
Table 2: Comparative Properties of Methionine Sulfoxide Reductases
| Enzyme Property | Methionine Sulfoxide Reductase A | Methionine Sulfoxide Reductase B | Free Methionine-R-sulfoxide Reductase |
|---|---|---|---|
| Diastereomer Specificity | Methionine-S-sulfoxide (Met-S-SO) | Methionine-R-sulfoxide (Met-R-SO) | Methionine-R-sulfoxide (Met-R-SO) |
| Substrate Preference | Free & protein-bound Met-S-SO | Primarily protein-bound Met-R-SO | Free Met-R-SO only |
| Catalytic Efficiency (Free Substrate) | High (kcat/Km ~10⁴ M⁻¹s⁻¹) | Low | Moderate |
| Phylogenetic Distribution | Universal | Universal | Bacteria, unicellular eukaryotes |
| Mammalian Presence | Yes (Cytosol, nucleus, mitochondria) | Yes (Three isoforms: MsrB1-3) | Absent |
This compartmentalized specificity creates distinct metabolic fates for the two methionine sulfoxide diastereomers in mammalian systems. While MsrA efficiently reduces Met-S-SO in both free and protein-bound forms, the absence of fRMsr in mammals leads to significant accumulation of free Met-R-SO in biological fluids. This is evidenced by the presence of ~9μM free Met-R-SO versus undetectable free Met-S-SO in wild-type mouse plasma, with Met-S-SO becoming detectable only in MsrA-knockout mice [1] [6]. The biased accumulation of free Met-R-SO in mammals reflects an evolutionary loss of fRMsr, creating a metabolic vulnerability in methionine redox homeostasis [1] [6] [8].
The catalytic cycle of MsrA is intrinsically linked to cellular redox homeostasis through its dependence on the thioredoxin regeneration system. Following the formation of the intramolecular disulfide bond in oxidized MsrA, thioredoxin reduces this bond using electrons ultimately derived from NADPH [4] [5] [6]. The complete electron transfer pathway involves:
This pathway functionally integrates MsrA into the cellular antioxidant network:
graph LRA[NADPH] --> B[Thioredoxin Reductase]B --> C[Reduced Thioredoxin]C --> D[Oxidized MsrA]D --> E[Reduced MsrA]E --> F[Met-S-SO Reduction]F --> G[Methionine Regeneration]The thioredoxin coupling mechanism enables MsrA to function catalytically rather than stoichiometrically, amplifying its capacity to repair oxidized methionine residues during oxidative stress [4] [6]. In plants, which possess complex multigenic Msr families, this system shows particular sophistication. Arabidopsis thaliana contains 14 Msr genes encoding enzymes distributed across subcellular compartments (cytosol, plastids, endoplasmic reticulum), all regenerated through organelle-specific thioredoxin systems [3] [6]. The efficiency of this regeneration pathway significantly influences cellular responses to oxidative stress, as evidenced by studies showing decreased Msr activity during aging correlates with accumulated methionine sulfoxide in tissues [1] [6]. Furthermore, this system participates in redox signaling through the reversible oxidation of critical methionine residues in regulatory proteins like calcium/calmodulin-dependent protein kinase II, where oxidation activates the kinase and MsrA-mediated reduction restores its basal activity [1] [5] [6]. The thioredoxin-Msr axis thus represents a crucial intersection between protein repair mechanisms and redox-sensitive signaling pathways in aerobic organisms.
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